

# Confirming the Structure of Epibenzomalvin E: A Comparative Guide Using NMR Spectroscopy

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## Compound of Interest

Compound Name: *Epibenzomalvin E*

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The definitive structural elucidation of complex natural products is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for a molecule's precise structural and stereochemical determination. This guide provides a comparative analysis of the NMR data that confirms the structure of **Epibenzomalvin E**, a benzodiazepine alkaloid isolated from *Penicillium* sp.

The structure of (±)-Benzomalvin E has been elucidated and subsequently confirmed through total synthesis.<sup>[1]</sup> This guide will focus on the NMR data of the two epimers, (+)-Benzomalvin E and (-)-Benzomalvin E, to illustrate the power of NMR in distinguishing between closely related stereoisomers.

## Comparative NMR Data of Epibenzomalvin E Epimers

The <sup>1</sup>H and <sup>13</sup>C NMR data for (+)-Benzomalvin E (1) and (-)-Benzomalvin E (2), isolated from *Penicillium* sp. SYPF 8411, are presented below.<sup>[2]</sup> These epimers differ in their stereochemistry, leading to distinct chemical shifts, particularly for the carbons and protons near the chiral centers.

Position	$\delta C$ (+)-Benzomalvin E[2]	$\delta H$ (+)-Benzomalvin E (J in Hz)[2]	$\delta C$ (-)-Benzomalvin E[2]	$\delta H$ (-)-Benzomalvin E (J in Hz)
2	167.3	167.3		
3	131.4	131.4		
4	130.1	7.90 (brd, J=7.50)	130.1	7.90 (brd, J=7.50)
5	129.1	7.55 (t, J=7.67)	129.1	7.55 (t, J=7.67)
6	130.9	7.59 (t)	130.9	7.59 (t)
7	127.9	7.53 (t, J=7.88)	127.9	7.53 (t, J=7.88)
8	132.6	132.6		
10	160.7	160.7		
11	121.5	121.5		
12	127.6	8.29 (brd, J=7.85)	127.6	8.29 (brd, J=7.85)
13	127.2	7.74 (brd, J=7.85)	127.2	7.74 (brd, J=7.85)
14	135.0	7.82 (t, J=7.16)	135.0	7.82 (t, J=7.16)
15	127.3	7.59 (d)	127.3	7.59 (d)
16	145.0	145.0		
18	152.4	152.4		
19	75.6	4.84 (d, J=6.17)	60.3	4.84 (d, J=6.17)
20	71.0	5.70 (d, J=6.17)	71.0	5.70 (d, J=6.17)
21	139.5	139.5		
22, 26	126.6	7.41 (d, J=7.50)	126.6	7.41 (d, J=7.50)
23, 25	128.6	7.28 (brt, J=7.18)	128.6	7.28 (brt, J=7.18)

24	128.1	7.24 (t, J=7.25)	128.1	7.24 (t, J=7.25)
27	29.3	3.25 (s)	29.3	3.25 (s)

The most significant difference in the NMR data between the two epimers is observed at the C-19 position, with a chemical shift of  $\delta\text{C}$  75.6 for (+)-Benzomalvin E and  $\delta\text{C}$  60.3 for (-)-Benzomalvin E. This substantial upfield shift is a clear indicator of the different stereochemical arrangement at this chiral center.

## Experimental Protocols

**NMR Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra were recorded on a 600 MHz spectrometer with  $\text{CDCl}_3$  as the solvent. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent peak.

**Structure Elucidation using 2D NMR:** The planar structure and relative stereochemistry of ( $\pm$ )-Benzomalvin E were confirmed through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC.

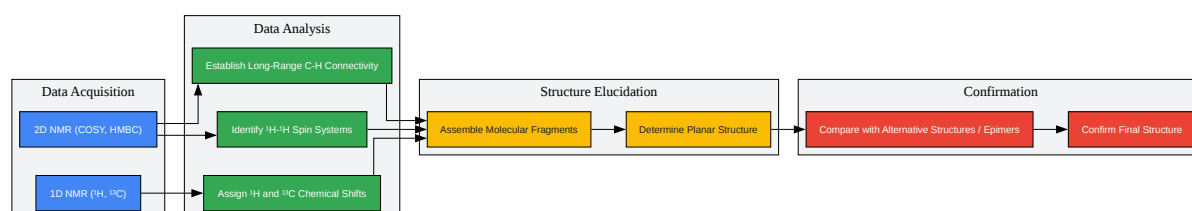
- **COSY (Correlation Spectroscopy):** This experiment identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) couplings within the molecule, establishing connectivity between adjacent protons. A key COSY correlation was observed between H-19 ( $\delta\text{H}$  4.55) and H-20 ( $\delta\text{H}$  3.83), confirming their adjacent positions.
- **HMBC (Heteronuclear Multiple Bond Correlation):** This experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular skeleton. Key HMBC correlations for confirming the structure of ( $\pm$ )-Benzomalvin E include:
  - H<sub>3</sub>-27 ( $\delta\text{H}$  2.57) to C-2 ( $\delta\text{C}$  164.7)
  - H-4 ( $\delta\text{H}$  7.93) to C-2 ( $\delta\text{C}$  164.7)
  - H-12 ( $\delta\text{H}$  8.23) to C-10 ( $\delta\text{C}$  161.2) and C-16 ( $\delta\text{C}$  146.2)
  - H-19 ( $\delta\text{H}$  4.55) to C-2 ( $\delta\text{C}$  164.7), C-18 ( $\delta\text{C}$  153.1), C-20 ( $\delta\text{C}$  70.2), and C-27 ( $\delta\text{C}$  37.4)

- H-20 ( $\delta$ H 3.84) to C-19 ( $\delta$ C 74.2), C-21 ( $\delta$ C 141.2), and C-22/C-26 ( $\delta$ C 126.3)

These correlations, in conjunction with  $^1\text{H}$  and  $^{13}\text{C}$  data, allow for the unambiguous assignment of the entire molecular structure.

## Workflow for Structure Confirmation

The logical workflow for confirming the structure of **Epibenzomalvin E** using NMR data is illustrated in the following diagram.



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### NMR Structure Confirmation Workflow

This comprehensive approach, combining 1D and 2D NMR techniques, provides the necessary evidence to confidently assign the chemical structure and stereochemistry of **Epibenzomalvin E**, a critical step in its evaluation as a potential therapeutic agent.

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## References

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